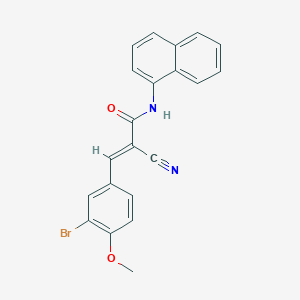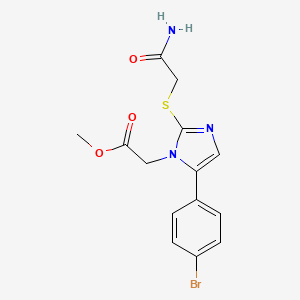![molecular formula C21H19N3O5S2 B2674980 Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate CAS No. 478033-25-9](/img/structure/B2674980.png)
Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate” is a chemical compound with the CAS number 478033-25-9. It has a molecular formula of C21H19N3O5S2 and a molecular weight of 457.52 . This product is intended for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound aren’t provided in the search results. The reactions that this compound undergoes would depend on the conditions and the reactants present .Physical And Chemical Properties Analysis
This compound has a molar mass of 457.52 and a predicted density of 1.45±0.1 g/cm3 . Other physical and chemical properties like melting point, boiling point, solubility, etc., aren’t provided in the search results .Applications De Recherche Scientifique
Biochemical Applications and Mechanisms of Action
- Research into the effects of acetylsalicylic acid on non-immunologic contact urticaria (NICU) has shown that certain compounds, including methyl nicotinate, can elicit erythema and edema, which are inhibited by acetylsalicylic acid. This suggests a role for these compounds in studying inflammatory processes and the biochemical pathways of prostaglandin bioformation (Lahti, Väänänen, Kokkonen, & Hannuksela, 1987).
- Methyl nicotinate's antinociceptive activity has been evaluated, demonstrating its potential for pain management research. The synthesis and testing of methyl nicotinate highlight its effectiveness in reducing pain responses in animal models, pointing towards its utility in understanding pain mechanisms and developing analgesics (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).
Insecticide and Herbicide Research
- Sulfoxaflor and the sulfoximine class of insecticides, which share structural similarities with sulfonyl compounds, offer insights into novel mechanisms of action against sap-feeding insects. This research has implications for developing new pesticides with efficacy against resistant insect pests (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).
- The mode of action of sulfonylurea herbicides, such as sulfometuron methyl, is explored through the inhibition of acetolactate synthase in plants. This area of research is critical for understanding herbicide selectivity and resistance, potentially guiding the development of more effective and sustainable agricultural chemicals (Chaleff & Mauvais, 1984).
Chemical Synthesis and Catalysis
- The synthesis and application of nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, exemplify the use of protic ionic liquids as catalysts. This research demonstrates the versatility of nicotine derivatives in facilitating chemical reactions, offering pathways to more efficient and environmentally friendly synthetic methods (Tamaddon & Azadi, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-[2-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-14(25)23-16-8-10-17(11-9-16)31(27,28)24-18-5-3-4-6-19(18)30-20-12-7-15(13-22-20)21(26)29-2/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMIXQKHEMCXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)
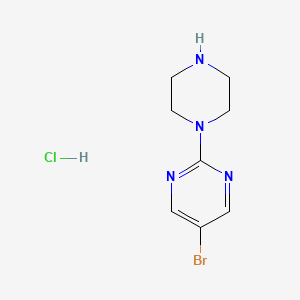
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)
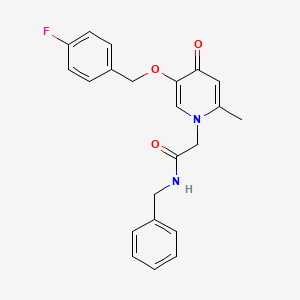
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2674906.png)

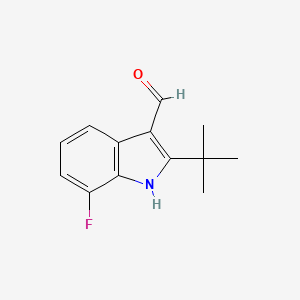
![6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2674911.png)
![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2674913.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2674915.png)
![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2674916.png)
